tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate
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Overview
Description
tert-Butyl (®-4-Oxo-4-((®-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate is a complex organic compound that features multiple functional groups, including oxo, trifluoromethyl, and triazolopyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (®-4-Oxo-4-((®-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the triazolopyrazine ring system.
- Introduction of the trifluoromethyl group.
- Coupling reactions to attach the butan-2-yl and phenyl groups.
- Final carbamate formation using tert-butyl isocyanate.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (®-4-Oxo-4-((®-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of oxo groups to carboxylic acids or other higher oxidation states.
Reduction: Reduction of oxo groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its multiple functional groups and complex structure may allow for specific interactions with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (®-4-Oxo-4-((®-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (®-4-Oxo-4-((®-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate: is similar to other compounds containing triazolopyrazine and trifluoromethyl groups.
tert-Butyl (®-4-Oxo-4-((®-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate: can be compared to other carbamate derivatives with similar structural features.
Uniqueness
The uniqueness of tert-Butyl (®-4-Oxo-4-((®-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate lies in its specific combination of functional groups and stereochemistry. This unique structure may confer specific properties and activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C31H31F9N6O4 |
---|---|
Molecular Weight |
722.6 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-4-oxo-4-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C31H31F9N6O4/c1-30(2,3)50-29(49)42-17(6-15-8-21(34)23(36)12-19(15)32)10-26(47)41-18(7-16-9-22(35)24(37)13-20(16)33)11-27(48)45-4-5-46-25(14-45)43-44-28(46)31(38,39)40/h8-9,12-13,17-18H,4-7,10-11,14H2,1-3H3,(H,41,47)(H,42,49)/t17-,18-/m1/s1 |
InChI Key |
ZPWWGTPYIACDPL-QZTJIDSGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N[C@H](CC2=CC(=C(C=C2F)F)F)CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)NC(CC2=CC(=C(C=C2F)F)F)CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
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